Cas no 2228713-64-0 (2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride)

2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride
- 2228713-64-0
- EN300-2006703
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- インチ: 1S/C9H9ClF2O3S/c1-15-8-3-2-7(11)9(10)6(8)4-5-16(12,13)14/h2-3H,4-5H2,1H3
- InChIKey: SJALCFRVRVZMOV-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1CCS(=O)(=O)F)OC)F
計算された属性
- せいみつぶんしりょう: 269.9928993g/mol
- どういたいしつりょう: 269.9928993g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 51.8Ų
2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2006703-0.25g |
2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride |
2228713-64-0 | 0.25g |
$1051.0 | 2023-09-16 | ||
Enamine | EN300-2006703-0.5g |
2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride |
2228713-64-0 | 0.5g |
$1097.0 | 2023-09-16 | ||
Enamine | EN300-2006703-0.05g |
2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride |
2228713-64-0 | 0.05g |
$959.0 | 2023-09-16 | ||
Enamine | EN300-2006703-10g |
2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride |
2228713-64-0 | 10g |
$4914.0 | 2023-09-16 | ||
Enamine | EN300-2006703-1g |
2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride |
2228713-64-0 | 1g |
$1142.0 | 2023-09-16 | ||
Enamine | EN300-2006703-10.0g |
2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride |
2228713-64-0 | 10g |
$4914.0 | 2023-05-26 | ||
Enamine | EN300-2006703-5.0g |
2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride |
2228713-64-0 | 5g |
$3313.0 | 2023-05-26 | ||
Enamine | EN300-2006703-0.1g |
2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride |
2228713-64-0 | 0.1g |
$1005.0 | 2023-09-16 | ||
Enamine | EN300-2006703-2.5g |
2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride |
2228713-64-0 | 2.5g |
$2240.0 | 2023-09-16 | ||
Enamine | EN300-2006703-1.0g |
2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride |
2228713-64-0 | 1g |
$1142.0 | 2023-05-26 |
2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluorideに関する追加情報
Research Briefing on 2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl Fluoride (CAS: 2228713-64-0)
In recent years, the compound 2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride (CAS: 2228713-64-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This sulfonyl fluoride derivative is recognized for its potential as a covalent inhibitor, particularly in the context of targeting serine hydrolases and other nucleophilic enzymes. Its unique chemical structure, featuring a chloro-fluoro-methoxy phenyl group and a reactive sulfonyl fluoride moiety, makes it a promising candidate for drug discovery and chemical proteomics applications.
Recent studies have focused on the synthesis and biological evaluation of this compound, highlighting its utility in activity-based protein profiling (ABPP). ABPP is a powerful technique for identifying and characterizing enzyme activities in complex biological systems. The sulfonyl fluoride group in 2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride reacts selectively with active-site serine residues, enabling the labeling and identification of target enzymes. This property has been exploited in the development of novel therapeutics and diagnostic tools for diseases such as cancer, neurodegenerative disorders, and infectious diseases.
One of the key advancements in this area is the optimization of the compound's selectivity and reactivity. Researchers have employed structure-activity relationship (SAR) studies to modify the phenyl ring substituents, aiming to enhance binding affinity and reduce off-target effects. For instance, the introduction of the chloro and fluoro groups at the 2- and 3-positions of the phenyl ring has been shown to improve the compound's interaction with specific enzyme pockets, while the methoxy group at the 6-position contributes to its overall stability and solubility.
In addition to its applications in ABPP, 2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride has been investigated as a potential therapeutic agent. Preclinical studies have demonstrated its efficacy in inhibiting certain serine hydrolases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory drug. Furthermore, its ability to cross the blood-brain barrier has sparked interest in its use for treating central nervous system (CNS) disorders, although further pharmacokinetic and toxicological studies are required to validate these findings.
The compound's mechanism of action involves the irreversible modification of the target enzyme's active site, leading to prolonged inhibition. This characteristic is particularly advantageous for targeting enzymes with high turnover rates or those that are overexpressed in disease states. However, the irreversible nature of the inhibition also raises concerns about potential toxicity, necessitating careful evaluation in clinical settings.
Recent publications have also explored the use of 2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride in combination therapies. For example, synergistic effects have been observed when this compound is co-administered with other inhibitors or chemotherapeutic agents, enhancing overall therapeutic efficacy. These findings underscore the compound's versatility and potential for integration into multimodal treatment regimens.
In summary, 2-(2-chloro-3-fluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride (CAS: 2228713-64-0) represents a valuable tool in chemical biology and drug discovery. Its unique chemical properties and broad applicability in ABPP and therapeutic development make it a subject of ongoing research. Future studies will likely focus on refining its selectivity, optimizing its pharmacokinetic profile, and exploring its potential in new therapeutic areas. As the field advances, this compound is expected to play an increasingly important role in the development of next-generation covalent inhibitors and chemical probes.
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